methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate
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Description
Methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.09226313 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group, a sulfamoyl moiety, and a pyrazole ring, which contribute to its biological activity.
Antitumor Properties
Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, methyl 5-sulfamoyl-benzoates have shown high affinity for carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. Inhibition of CAIX can lead to reduced tumor growth and metastasis due to its role in acidifying the tumor microenvironment .
A study on related compounds demonstrated that modifications in the benzenesulfonamide ring could enhance binding affinity to CAIX, suggesting that methyl 4-methoxy-3-{...}benzoate might similarly affect tumor cells by inhibiting this enzyme . The observed dissociation constant for high-affinity compounds was reported as low as 0.12 nM, indicating strong potential for therapeutic applications.
The mechanism by which methyl 4-methoxy-3-{...}benzoate exerts its effects may involve the induction of DNA damage in cancer cells. Similar compounds have been shown to cause dose-dependent double-strand breaks in DNA, leading to apoptosis in sensitive tumor cell lines .
In vitro studies have indicated that the cellular uptake of these compounds correlates with their cytotoxic effects, suggesting that effective delivery to target cells is crucial for their antitumor efficacy .
Case Studies and Experimental Findings
-
In Vitro Studies :
- A study assessed the cytotoxicity of methyl 5-sulfamoyl-benzoates on various human tumor cell lines. The results showed significant inhibition of cell proliferation at concentrations below 1 µM in most tested lines, except for A-549 lung cancer cells, which exhibited resistance due to esterase activity that hydrolyzes the ester group .
- In Vivo Studies :
Data Summary
Compound Name | Binding Affinity (K_d) | Antitumor Activity | Mechanism |
---|---|---|---|
Methyl 5-sulfamoyl-benzoate | 0.12 nM | High | CAIX inhibition |
Related Sulfonamide Compounds | Varies | Significant | Induction of DNA damage |
Properties
IUPAC Name |
methyl 4-methoxy-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-22-12-14(11-20-22)17-7-5-15(28-17)8-9-21-29(24,25)18-10-13(19(23)27-3)4-6-16(18)26-2/h4-7,10-12,21H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIYZWHTBGGHLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.